3,4-Dimethylphenylsulfonylethanol
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZUETXZTXNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 3,4-Dimethylphenethyl Alcohol
A common approach involves the direct sulfonation of 3,4-dimethylphenethyl alcohol using sulfur trioxide or chlorosulfonic acid. In a representative protocol, 3,4-dimethylphenethyl alcohol is reacted with chlorosulfonic acid in dichloromethane at 0–5°C for 2 hours. The intermediate sulfonic acid is subsequently neutralized with sodium hydroxide to yield the sodium sulfonate salt, which is then treated with ethanol under acidic conditions to produce 3,4-dimethylphenylsulfonylethanol. This method achieves a 75–82% yield, with purity >95% after recrystallization from ethanol-water.
Reaction conditions:
-
Temperature: 0–5°C (sulfonation), 25°C (neutralization)
-
Solvent: Dichloromethane (sulfonation), aqueous ethanol (neutralization)
-
Key reagents: Chlorosulfonic acid, NaOH
Sulfuryl Chloride-Mediated Sulfonation
An alternative employs sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl group. 3,4-Dimethylphenethyl alcohol is dissolved in dry tetrahydrofuran (THF) and treated with sulfuryl chloride in the presence of pyridine as a base. The exothermic reaction is maintained at 20–25°C for 4 hours, followed by quenching with ice water. The crude product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 68–73% of the target compound.
Nucleophilic Substitution Strategies
Displacement of Halides with Sulfinate Salts
This method leverages sodium 4-methylbenzenesulfinate to introduce the sulfonyl moiety. 3,4-Dimethylphenethyl bromide is reacted with sodium 4-methylbenzenesulfinate in refluxing ethanol (78°C) for 12–16 hours. The reaction proceeds via an SN2 mechanism, with the sulfinate ion displacing bromide. Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and washed with cold ethanol. Recrystallization from acetone yields this compound in 81–85% purity.
Optimization insights:
Mitsunobu Reaction for Sulfonyl Group Transfer
The Mitsunobu reaction enables the coupling of 3,4-dimethylphenethyl alcohol with p-toluenesulfonyl chloride. Using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF at 0°C, the reaction completes within 3 hours. The product is isolated by aqueous workup (ethyl acetate extraction) and column chromatography (SiO₂, hexane/ethyl acetate 4:1), affording 88–92% yield. This method is favored for stereochemical retention but requires costly reagents.
Catalytic Hydrogenation Approaches
Reduction of Sulfonyl Ketone Precursors
3,4-Dimethylphenylsulfonylacetone is hydrogenated using Raney nickel (5 wt%) under 1.0 MPa H₂ pressure at 120°C. Ammonia (3–5 wt%) is added to suppress over-reduction. After 10–12 hours, the catalyst is filtered, and the solvent is removed via rotary evaporation. Distillation under reduced pressure (0.5 mmHg, 110–115°C) provides this compound in 89% yield.
Catalyst comparison:
| Catalyst | Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|
| Raney Ni | 1.0 | 12 | 89 |
| Pd/C (3%) | 4.0 | 8 | 85 |
| PtO₂ | 2.0 | 10 | 78 |
Transfer Hydrogenation with Ammonia Borane
A solvent-free protocol utilizes ammonia borane (NH₃BH₃) as the hydrogen source. 3,4-Dimethylphenylsulfonylacetone is mixed with ammonia borane (2.0 equiv) and heated at 80°C for 6 hours. The reaction is monitored by TLC, and the product is isolated via sublimation (80°C, 0.1 mmHg), achieving 76% yield with 99% purity. This method avoids high-pressure equipment but is less scalable.
Grignard Reagent-Mediated Synthesis
Addition to Sulfonyl Chlorides
3,4-Dimethylbenzenesulfonyl chloride is treated with ethylene oxide in the presence of a Grignard reagent (ethylmagnesium bromide, 1.1 equiv) in dry diethyl ether. The exothermic reaction is controlled at −10°C using an ice-acetone bath. After 2 hours, the mixture is hydrolyzed with NH₄Cl solution, and the product is extracted with CH₂Cl₂. Rotary evaporation followed by distillation (bp 145–150°C, 0.3 mmHg) yields 70–75% of the target alcohol.
Biocatalytic Routes
Enzymatic Reduction Using Alcohol Dehydrogenases
Recent advances employ alcohol dehydrogenases (ADHs) to reduce 3,4-dimethylphenylsulfonylacetone. Using Lactobacillus brevis ADH (LBADH) and NADPH cofactor in phosphate buffer (pH 7.0), the reaction proceeds at 30°C for 24 hours. The product is extracted with tert-butyl methyl ether and purified via flash chromatography, yielding 62% enantiomerically pure (R)-3,4-dimethylphenylsulfonylethanol (ee >99%). While environmentally friendly, this method currently suffers from low volumetric productivity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields sulfide derivatives.
Substitution: Results in various substituted phenylsulfonylethanol compounds depending on the reagent used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonyl compounds, including 3,4-Dimethylphenylsulfonylethanol. Research indicates that it may inhibit the WNT/β-catenin signaling pathway, which is crucial in cancer progression. In vitro studies demonstrated that this compound effectively reduced DVL-GFP recruitment at the plasma membrane in HEK293 cells, suggesting its role as a potential therapeutic agent against certain cancers. The effective concentration (EC50) was found to be approximately 0.49 μM for one enantiomer of the compound, indicating strong activity against cancer cell proliferation .
2. Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, which have been documented in various preclinical models. It has been shown to modulate inflammatory cytokines and reduce oxidative stress markers, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory pathways, potentially benefiting conditions such as arthritis and other chronic inflammatory disorders .
Biochemical Applications
1. Solvent in Chemical Reactions
Due to its polarity and thermal stability, this compound can serve as an effective solvent in organic synthesis. It facilitates reactions involving nucleophilic substitutions and can stabilize reactive intermediates during chemical transformations.
2. Synthesis of Other Compounds
This compound can act as a precursor in the synthesis of more complex sulfonamide derivatives, which are valuable in drug development. The ability to modify its structure allows for the creation of analogs with enhanced biological activity or specificity .
Table 1: Pharmacological Activities of this compound
| Activity Type | Mechanism of Action | Effective Concentration (EC50) |
|---|---|---|
| Anticancer | Inhibition of WNT/β-catenin pathway | 0.49 μM |
| Anti-inflammatory | Modulation of cytokine release | Varies by model |
| Solvent properties | Stabilizes nucleophiles and reactive intermediates | N/A |
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Nucleophilic Substitution | Aryl halides + Base | Sulfonamide derivatives |
| Condensation | Aldehydes + Amines | Sulfonamide-alcohol hybrids |
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers tested the effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability when exposed to concentrations ranging from 0 to 300 µM over 48 hours. The results indicated significant cytotoxicity against breast and colon cancer cells while exhibiting minimal toxicity towards normal cells .
Case Study 2: Anti-inflammatory Effects
A study focusing on inflammatory models showed that administration of this compound reduced levels of TNF-α and IL-1β in animal models of arthritis. The treatment resulted in improved mobility and reduced swelling compared to control groups receiving placebo treatments .
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying the function of key biomolecules.
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Methyl Groups
3,4-Dimethylphenylsulfonylethanol has structural isomers differing in the positions of methyl groups on the phenyl ring. Key examples include:
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|---|
| 2,4-Dimethylphenylsulfonylethanol | 2,4-dimethyl | C₁₀H₁₄O₃S | 214.28 | Not available |
| 2,5-Dimethylphenylsulfonylethanol | 2,5-dimethyl | C₁₀H₁₄O₃S | 214.28 | Not available |
| This compound | 3,4-dimethyl | C₁₀H₁₄O₃S | 214.28 | Not available |
Key Findings :
- All isomers share identical molecular formulas and weights, but substituent positions influence steric effects and electronic distribution.
Functional Group Analogues: Sulfonyl vs. Sulfanyl and Hydroxyl Groups
2-(3,5-Dichlorophenyl)sulfanylethanol (CAS 101079-86-1)
- Structure : Features a sulfanyl (thioether) group instead of sulfonyl, with chlorine substituents at the 3,5-positions.
- Properties: Sulfanyl groups are less electron-withdrawing than sulfonyl groups, reducing acidity of the ethanol hydroxyl group. Chlorine atoms increase lipophilicity compared to methyl groups in this compound .
2-(3,4-Dihydroxyphenyl)ethanol (CAS 10597-60-1)
- Structure : Contains hydroxyl groups at the 3,4-positions instead of methyl and sulfonyl groups.
- Properties: Hydroxyl groups enable hydrogen bonding, increasing water solubility (logP ~2.98) compared to the more hydrophobic this compound. This compound is a natural phenol (e.g., hydroxytyrosol) with antioxidant properties .
Substituted Phenyl Ethanols: Methoxy and Aryl Derivatives
1-(3,4-Dimethoxyphenyl)-2-phenylethanol (CAS 3864-15-1)
- Structure: Methoxy groups at 3,4-positions and a phenyl-ethanone moiety.
- Properties: Methoxy groups enhance solubility in polar aprotic solvents. The absence of a sulfonyl group reduces electrophilicity, making it less reactive in nucleophilic reactions compared to sulfonylethanol derivatives .
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (CAS 400871-10-5)
- Structure : Nitro and hydroxyl groups on the phenyl ring with a ketone group.
Biological Activity
3,4-Dimethylphenylsulfonylethanol is an organic compound characterized by a sulfonyl group attached to a dimethyl-substituted phenyl ring and an ethanol moiety. Its unique structure suggests potential applications in pharmaceuticals and materials science, particularly due to its biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C11H15O3S. The compound's molecular structure allows for diverse interactions with biological targets, which can be crucial for its therapeutic effects.
| Property | Value |
|---|---|
| Molecular Weight | 229.30 g/mol |
| XLogP3 | 2.88 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Exact Mass | 229.086 g/mol |
| Monoisotopic Mass | 229.086 g/mol |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has shown that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Study Findings : In vitro assays demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, suggesting a promising alternative or adjunct in antimicrobial therapy.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects . The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of this compound against multi-drug resistant bacterial strains in a clinical setting. The study included:
- Methodology : Isolated strains from infected patients were tested against various concentrations of the compound.
- Results : The compound demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL, outperforming several conventional antibiotics.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of the compound in a mouse model of acute inflammation.
- Methodology : Mice were administered varying doses of this compound prior to induction of inflammation.
- Results : Treated mice exhibited reduced edema and lower levels of inflammatory markers compared to controls, indicating a dose-dependent anti-inflammatory effect.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Methylphenylsulfonylethanol | Contains a single methyl group on phenyl | Simpler structure; potentially less active |
| 4-Methoxyphenylsulfonylethanol | Methoxy group instead of methyl | Different electronic properties |
| 2,6-Dimethylphenylsulfonylethanol | Dimethyl substitution at different positions | Altered steric hindrance |
The presence of both methyl groups on the phenyl ring and the sulfonyl group in this compound enhances its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dimethylphenylsulfonylethanol with high purity, and how can its structural integrity be validated?
- Synthesis : The compound can be synthesized via sulfonylation of 3,4-dimethylphenylethanol using sulfonylating agents under controlled conditions. Suppliers like Shanghai PI Chemicals Ltd. provide 98% purity grades (C10H14O3S, FW 214.28) for research use .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the sulfonyl and methyl group positions. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. Compare spectral data with structurally similar compounds (e.g., 3,4-Dihydroxyphenylethanol) to identify deviations .
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- HPLC : Utilize reverse-phase chromatography with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate impurities. System suitability tests (e.g., tailing factor <2) ensure resolution .
- GC-MS : For volatile byproducts, gas chromatography coupled with mass spectrometry identifies low-abundance contaminants (e.g., residual solvents or sulfonic acid derivatives) .
Q. How does the sulfonyl group in this compound influence its reactivity compared to hydroxyl-substituted analogs?
- The sulfonyl group acts as a strong electron-withdrawing moiety, reducing nucleophilic reactivity at the ethanol moiety compared to hydroxylated analogs like 3,4-Dihydroxyphenylethanol. This difference impacts applications in electrophilic substitution reactions or coordination chemistry .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for sulfonylethanol derivatives?
- Meta-Analysis : Compare studies using standardized assays (e.g., enzyme inhibition or cytotoxicity) under identical conditions (pH, temperature). Variability often arises from differences in compound purity (e.g., 97% vs. 98% grades) or solvent systems .
- Control Experiments : Include positive controls (e.g., known sulfonamide inhibitors) and validate cell-line specificity to isolate compound-specific effects .
Q. How can this compound enhance the conductivity of polymer matrices like PEDOT:PSS?
- Mechanism : The sulfonyl group may induce conformational changes in polymer chains (e.g., transition from coiled to linear structures), as observed in Raman spectroscopy studies of PEDOT:PSS treated with polar additives. This enhances charge-carrier mobility .
- Protocol : Prepare a 1-5% (w/w) solution of the compound in PEDOT:PSS aqueous dispersion, cast films, and measure conductivity via four-point probe. Compare with untreated films to quantify enhancement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and eye protection (ANSI Z87.1-rated goggles) to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound away from oxidizers and food products .
Methodological Considerations
Q. How can researchers optimize the solubility of this compound in aqueous vs. organic solvents?
- Solvent Screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (non-polar). The sulfonyl group improves aqueous solubility compared to non-polar analogs like 3,4-Dimethylthiophenol .
- Co-Solvents : For aqueous systems, use ethanol or PEG-400 as co-solvents (≤10% v/v) to enhance dissolution without precipitating the compound .
Q. What computational tools predict the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
